molecular formula C7H17O5P B14697057 (2R)-3-diethoxyphosphorylpropane-1,2-diol CAS No. 23737-49-7

(2R)-3-diethoxyphosphorylpropane-1,2-diol

Cat. No.: B14697057
CAS No.: 23737-49-7
M. Wt: 212.18 g/mol
InChI Key: LNBBUKIQJDFSRJ-SSDOTTSWSA-N
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Description

(2R)-3-diethoxyphosphorylpropane-1,2-diol is an organic compound that belongs to the class of glycerol derivatives This compound is characterized by the presence of a diethoxyphosphoryl group attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-diethoxyphosphorylpropane-1,2-diol typically involves the reaction of glycerol with diethyl phosphite under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the following steps:

    Glycerol Activation: Glycerol is first activated by the base to form a glyceroxide intermediate.

    Nucleophilic Substitution: The activated glycerol reacts with diethyl phosphite, leading to the formation of this compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-diethoxyphosphorylpropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-3-diethoxyphosphorylpropane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-3-diethoxyphosphorylpropane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(phosphonooxy)propane-1,2-diyl diheptanoate: Another glycerol derivative with a phosphonooxy group.

    (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate: A compound with similar structural features but different functional groups.

Uniqueness

(2R)-3-diethoxyphosphorylpropane-1,2-diol is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and biological properties

Properties

CAS No.

23737-49-7

Molecular Formula

C7H17O5P

Molecular Weight

212.18 g/mol

IUPAC Name

(2R)-3-diethoxyphosphorylpropane-1,2-diol

InChI

InChI=1S/C7H17O5P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7-9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

LNBBUKIQJDFSRJ-SSDOTTSWSA-N

Isomeric SMILES

CCOP(=O)(C[C@@H](CO)O)OCC

Canonical SMILES

CCOP(=O)(CC(CO)O)OCC

Origin of Product

United States

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